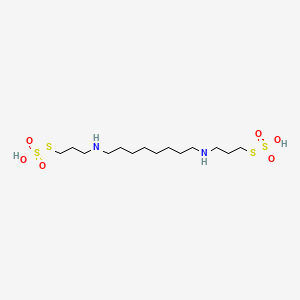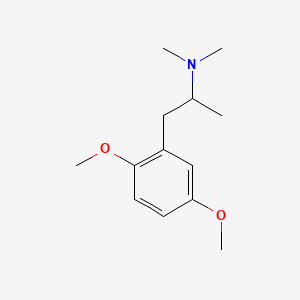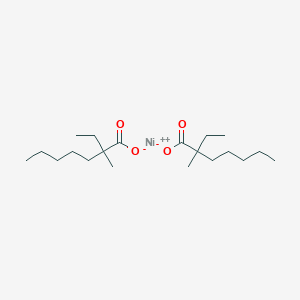
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of substituted phenylhydrazine and α,β-unsaturated aldehydes/ketones, catalyzed by vitamin B1 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
37126-55-9 |
|---|---|
Fórmula molecular |
C21H27ClN2O |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-4-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22(2)3;/h5-9,11-14H,4,10,15-16H2,1-3H3;1H |
Clave InChI |
XPHCYFLGLROFHF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
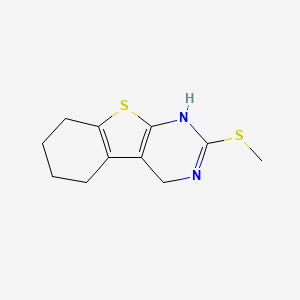
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
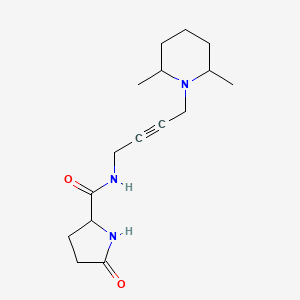
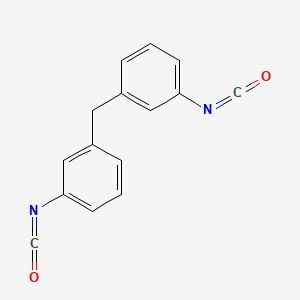
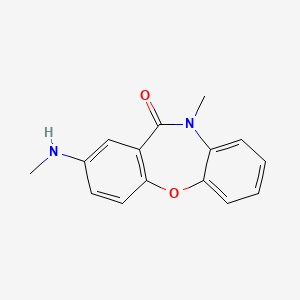

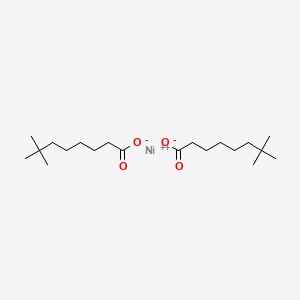
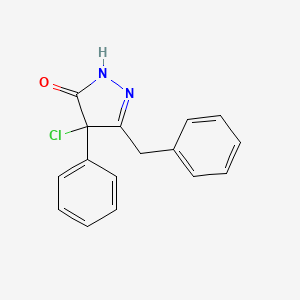
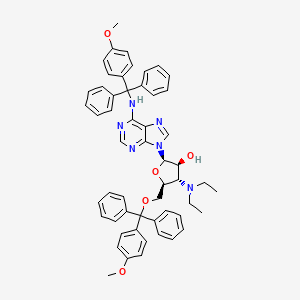
acetic acid](/img/structure/B12802654.png)
